Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 155156-95-9
VCID: VC21119684
InChI: InChI=1S/C10H14O/c1-10(7-11)6-8-2-4-9(10)5-3-8/h2,4,7-9H,3,5-6H2,1H3/t8-,9+,10-/m1/s1
SMILES: CC1(CC2CCC1C=C2)C=O
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)

CAS No.: 155156-95-9

Cat. No.: VC21119684

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) - 155156-95-9

Specification

CAS No. 155156-95-9
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (1R,2S,4R)-2-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Standard InChI InChI=1S/C10H14O/c1-10(7-11)6-8-2-4-9(10)5-3-8/h2,4,7-9H,3,5-6H2,1H3/t8-,9+,10-/m1/s1
Standard InChI Key CKRQZBVTOBNMOI-KXUCPTDWSA-N
Isomeric SMILES C[C@@]1(C[C@H]2CC[C@@H]1C=C2)C=O
SMILES CC1(CC2CCC1C=C2)C=O
Canonical SMILES CC1(CC2CCC1C=C2)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator